(R)-3-(1-Aminopropyl)benzonitrile hydrochloride (R)-3-(1-Aminopropyl)benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1253792-93-6
VCID: VC0088522
InChI: InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m1./s1
SMILES: CCC(C1=CC=CC(=C1)C#N)N.Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 196.678

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride

CAS No.: 1253792-93-6

Cat. No.: VC0088522

Molecular Formula: C10H13ClN2

Molecular Weight: 196.678

* For research use only. Not for human or veterinary use.

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride - 1253792-93-6

Specification

CAS No. 1253792-93-6
Molecular Formula C10H13ClN2
Molecular Weight 196.678
IUPAC Name 3-[(1R)-1-aminopropyl]benzonitrile;hydrochloride
Standard InChI InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m1./s1
Standard InChI Key XTSNURVDNKGGJE-HNCPQSOCSA-N
SMILES CCC(C1=CC=CC(=C1)C#N)N.Cl

Introduction

Chemical Identity and Properties

Physical and Chemical Properties

The compound has the following properties:

PropertyValue
CAS Number1253792-93-6
Molecular FormulaC10H13ClN2
Molecular Weight196.678 g/mol
IUPAC Name3-[(1R)-1-aminopropyl]benzonitrile;hydrochloride
Standard InChIInChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m1./s1

Structural Characteristics

The structure of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride comprises several key features that contribute to its chemical behavior and biological activity. The compound contains a benzene ring with a nitrile group (-C≡N) at the meta position, which provides electron-withdrawing properties and potential for specific interactions with biological targets. The aminopropyl group (-CH(NH2)CH2CH3) is attached to the benzene ring at the meta position relative to the nitrile group, with the R configuration at the chiral carbon. The hydrochloride salt form results from the protonation of the amino group, enhancing the compound's water solubility and stability during storage and handling.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride typically involves multiple steps designed to achieve the correct stereochemistry and functional group arrangement. While specific synthetic routes may vary, common approaches include asymmetric reduction of ketones, stereoselective amination, or resolution of racemic mixtures. The stereospecific synthesis is particularly important to ensure the R configuration at the chiral carbon, which may significantly influence the compound's biological activity and interaction with target molecules.

Reaction Conditions

The reaction conditions for synthesizing (R)-3-(1-Aminopropyl)benzonitrile hydrochloride often require controlled environments to maintain stereoselectivity. These conditions may include inert atmospheres, specific temperature ranges, and careful selection of catalysts and reagents. The final step typically involves treatment with hydrogen chloride or hydrochloric acid to form the hydrochloride salt, which improves the compound's stability and solubility characteristics for research applications.

Purification Techniques

Purification of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride often involves chromatographic methods, recrystallization, or a combination of techniques to achieve high purity. For research applications, high purity is essential to ensure reliable and reproducible results. Quality control typically involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry to confirm the identity, purity, and stereochemical integrity of the compound.

Chemical Reactivity and Transformations

Functional Group Reactivity

The nitrile group in (R)-3-(1-Aminopropyl)benzonitrile hydrochloride can undergo various transformations, including hydrolysis to form carboxylic acids or amides, reduction to form primary amines, and addition reactions with nucleophiles. The primary amine group can participate in numerous reactions, including acylation, alkylation, and condensation reactions, making the compound versatile in organic synthesis. The presence of both functional groups allows for selective modifications, enabling the generation of diverse derivatives for structure-activity relationship studies.

Stereochemical Considerations

The R configuration at the chiral carbon atom is a critical feature of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride. This stereocenter can influence the compound's interaction with biological targets, potentially affecting its efficacy and specificity. Maintaining stereochemical integrity during chemical transformations is important, particularly when developing derivatives for pharmaceutical applications where stereochemistry can significantly impact biological activity.

Biological Activity and Mechanism of Action

Interaction with Biological Targets

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride interacts with various biological targets, influencing enzymatic activity and receptor binding. The compound's unique structure, including the chiral aminopropyl group and the nitrile functionality, contributes to its specificity in these interactions. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, while the nitrile group may participate in π-π stacking interactions with aromatic residues within protein binding sites.

Pharmacological Effects

Research Applications

Drug Discovery Applications

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride serves as a valuable building block in drug discovery, particularly for developing compounds targeting neurological disorders. Its defined stereochemistry and functional groups make it suitable for creating libraries of derivatives with potential therapeutic applications. Researchers can modify specific portions of the molecule to optimize properties such as target affinity, selectivity, and pharmacokinetic profiles. This approach enables systematic exploration of structure-activity relationships, potentially leading to the identification of novel drug candidates.

Use in Medicinal Chemistry

In medicinal chemistry, (R)-3-(1-Aminopropyl)benzonitrile hydrochloride provides a scaffold for developing compounds with specific biological activities. The presence of both the nitrile group and the chiral aminopropyl group offers multiple points for chemical modification, allowing medicinal chemists to fine-tune molecular properties. These modifications can influence binding affinity, selectivity, metabolic stability, and other parameters important for pharmaceutical development.

Biological Research Tools

Besides its potential therapeutic applications, (R)-3-(1-Aminopropyl)benzonitrile hydrochloride can serve as a tool in biological research. The compound or its derivatives may be used as probes to study specific biochemical pathways, enzyme mechanisms, or receptor functions. Such research tools can provide valuable insights into fundamental biological processes and contribute to our understanding of disease mechanisms.

Comparative Analysis with Similar Compounds

Structural Analogues

Several compounds share structural similarities with (R)-3-(1-Aminopropyl)benzonitrile hydrochloride, including (R)-3-(1-aminoethyl)benzonitrile. The latter compound differs only in having an ethyl group instead of a propyl group in the aminoalkyl side chain. This structural similarity allows for comparative studies to understand how subtle changes in molecular structure influence chemical reactivity and biological activity .

Structure-Activity Relationships

Comparative analysis of (R)-3-(1-Aminopropyl)benzonitrile hydrochloride with its structural analogues provides insights into structure-activity relationships. For instance, the change from an aminoethyl to an aminopropyl group could influence parameters such as lipophilicity, binding affinity, and metabolic stability. Understanding these relationships is crucial for rational drug design and optimization of lead compounds for specific therapeutic applications .

Future Research Directions

Synthetic Methodology Development

Development of improved synthetic methodologies for (R)-3-(1-Aminopropyl)benzonitrile hydrochloride represents another direction for future research. Enhanced synthetic routes with higher yields, improved stereoselectivity, and more environmentally friendly conditions would benefit both academic research and potential industrial applications. Such advancements could make the compound more accessible for diverse research applications and facilitate the development of related compounds.

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